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Property Comparison Table

The following table summarizes the key differences between these two structural isomers.

Property 1-Fluorobutane 2-Fluorobutane

IUPAC Name 1-Fluorobutane [1] 2-Fluorobutane [2]

CAS Number [1] 359-01-3 [2]

Molecular Formula C₄H₉F [1] C₄H₉F [2]

Molar Mass 76.114 g·mol⁻¹ [1] 76.11 g·mol⁻¹ [2]

Appearance Liquid [1] Information Missing

Density 0.779 g/cm³ [1] Information Missing

Boiling Point 32–33 °C [1] Information Missing

Chirality Achiral (no chiral center) [3] Chiral (carbon 2 is a stereocenter) [3] [4]

Rotational Barrier (CH₂F) 19.7 kJ/mol [5] Information Missing

Rotational Barrier (CH₃) Not Applicable 26.1 kJ/mol [5]
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Detailed Analysis of Key Differences

The data reveals fundamental distinctions that impact their application in research.

Molecular Structure and Chirality

This is the most significant difference between the two compounds:

1-Fluorobutane is an achiral molecule. Its second carbon atom is bonded to two hydrogen atoms,
so it does not have four different substituents and is not optically active [3].

2-Fluorobutane is a chiral molecule. The second carbon atom is bonded to four different groups: a
fluorine atom, a hydrogen atom, a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). This means it

exists as two enantiomers, (R)-2-fluorobutane and (S)-2-fluorobutane, which are non-
superimposable mirror images of each other [3] [4]. This chirality is critical in drug development, as

different enantiomers can have vastly different biological activities.

Internal Rotational Barriers

The NIST database provides quantitative data on the energy barriers for internal rotation around specific

bonds, which reflects the steric and electronic environment of the molecule [5].

The barrier for the CH₂F- rotor (relevant to 1-fluorobutane) is calculated as 19.7 kJ/mol.
The barrier for a CH₃- rotor attached to a CH(F) group (relevant to 2-fluorobutane) is higher, at 26.1
kJ/mol. This suggests that rotation of the methyl group in 2-fluorobutane is more sterically hindered
compared to the rotation of the fluoromethyl group in 1-fluorobutane.

Synthesis and Experimental Protocols

The literature describes distinct synthetic routes for each isomer.

Synthesis of 1-Fluorobutane

1-Fluorobutane can be synthesized through halogen exchange reactions [1]:
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Reagents: 1-bromobutane and mercury(II) fluoride.

Alternative Reagents: 1-bromobutane and potassium fluoride in ethylene glycol [1].
Procedure: The reaction is typically carried out under controlled conditions, likely involving heating to

facilitate the substitution of bromine with fluorine.

Synthesis of 2-Fluorobutane

A modern synthesis method for 2-fluorobutane is described using a deoxyfluorination reaction [2]:

Reagents: 2-butanol, methanesulfonyl fluoride (as a fluorinating agent), and 1,8-
diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

Procedure:
A 300 ml glass reactor equipped with a stirrer, dropping funnel, thermometer, and cold trap is

charged with 2-butanol and DBU.
The system is placed under an inert nitrogen atmosphere and heated to 60°C.

Methanesulfonyl fluoride is added dropwise over about one hour.
After addition, the reaction continues at 60°C for 5 hours, then the temperature is increased to

100°C for 1 hour.
The product, 2-fluorobutane, is distilled off and collected in a receiver cooled with a dry ice-

ethanol bath.
Yield: 71.2% [2].

Chemical Reactivity

Research into the gas-phase elimination reactions of 2-fluorobutane provides insight into its reactivity

compared to its chloro-analog. A study investigated reactions with various bases (e.g., F⁻, HO⁻, NH₂⁻) and

found that the regioselectivity (whether the more or less substituted alkene is formed) is tied to the nature of

the transition state in the E2 elimination mechanism [6]. This fundamental reactivity data is crucial for

predicting and controlling its behavior in synthetic pathways.

Workflow for Research Application

The diagram below outlines a decision workflow for selecting and applying these compounds in a research

setting, based on their distinct properties.
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Start: Need a Fluorobutane Isomer

Does the application require
a chiral molecule?

Select 2-Fluorobutane

 Yes

Select 1-Fluorobutane

 No

e.g., Chiral solvent,
Asymmetric synthesis precursor

Consider steric hindrance
(Higher rotational barrier)

For kinetic studies

e.g., Achiral solvent,
Semiconductor etching

Consider linear chain
(Lower rotational barrier)

For kinetic studies

Click to download full resolution via product page

Key Considerations for Researchers

Chirality is Paramount: For any research related to pharmacology or asymmetric synthesis, 2-
fluorobutane is the relevant compound due to its chiral center. You must account for its enantiomeric
form ((R) or (S)).

Data Gaps: Noticeable gaps exist in the directly comparable physical property data (e.g., boiling
points, densities) for these two isomers. Experimental determination or consultation of specialized

chemical databases may be necessary.
Synthetic Accessibility: The cited methods offer reliable synthetic routes. The choice of method

may depend on the availability of starting materials (1-bromobutane vs. 2-butanol) and safety
considerations regarding reagents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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